3,5-Dimethylpyrazole-1-carboxamidine (CAS 22906-75-8), frequently procured and utilized as its stable nitrate salt, is an electrophilic guanylating agent used to convert primary and secondary amines into guanidines. In industrial scale-up and laboratory synthesis, it is selected for its high reactivity, favorable solubility profile, and the generation of a sterically hindered, highly organic-soluble leaving group (3,5-dimethylpyrazole). Unlike classical thiourea-based reagents, it operates efficiently under mild basic conditions in both solution-phase and solid-phase peptide synthesis (SPPS), offering a non-hygroscopic, bench-stable profile that simplifies bulk procurement, storage, and handling [1].
Substituting 3,5-dimethylpyrazole-1-carboxamidine with generic alternatives like S-methylisothiourea or unsubstituted 1H-pyrazole-1-carboxamidine introduces specific process and safety bottlenecks. S-methylisothiourea generates highly toxic, foul-smelling methyl mercaptan gas as a stoichiometric byproduct, mandating specialized ventilation, scrubbing infrastructure, and hazardous waste disposal. Meanwhile, unsubstituted 1H-pyrazole-1-carboxamidine yields a pyrazole byproduct with poor phase-partitioning behavior, often complicating extraction and necessitating chromatography. 3,5-Dimethylpyrazole-1-carboxamidine bypasses these issues by releasing 3,5-dimethylpyrazole—an odorless, highly lipophilic byproduct that is easily washed away with standard organic solvents, reducing downstream purification costs and cycle times [1].
When converting poly(L-lysine) or similar amine-rich polymers to poly(L-homoarginine), 3,5-dimethylpyrazole-1-carboxamidine nitrate achieves >95% guanylation efficiency under mild aqueous basic conditions (1 M NaOH). In contrast, classical reagents often stall at lower conversions due to competing hydrolysis or poor reagent stability in water. The high conversion rate ensures batch-to-batch reproducibility in synthesizing cell-penetrating peptides and basic domain mimics without requiring massive reagent excesses [1].
| Evidence Dimension | Guanylation efficiency of polymeric amines |
| Target Compound Data | >95% conversion (determined by 1H NMR) |
| Comparator Or Baseline | Classical S-alkylisothioureas (variable/incomplete conversion) |
| Quantified Difference | Near-quantitative (>95%) vs incomplete conversion |
| Conditions | Aqueous 1 M NaOH, room temperature |
Near-quantitative conversion minimizes sequence deletion errors and unreacted amine impurities, which is critical for the procurement of reagents used in GMP peptide manufacturing.
The guanylation of amines with S-methylisothiourea releases stoichiometric amounts of methyl mercaptan, a toxic gas requiring specialized scrubbing. 3,5-Dimethylpyrazole-1-carboxamidine eliminates this hazard entirely, releasing 3,5-dimethylpyrazole. This byproduct is highly soluble in standard organic solvents (e.g., ether, ethyl acetate), allowing for simple liquid-liquid extraction. This phase-partitioning advantage reduces purification time and eliminates the need for complex chromatographic separation compared to unsubstituted pyrazole derivatives [1].
| Evidence Dimension | Byproduct toxicity and phase partitioning |
| Target Compound Data | Odorless, highly organic-soluble byproduct (3,5-dimethylpyrazole) |
| Comparator Or Baseline | S-methylisothiourea (releases toxic methyl mercaptan gas) |
| Quantified Difference | 100% elimination of toxic gas generation |
| Conditions | Standard liquid-liquid extraction workup |
Eliminating toxic gas generation and simplifying extraction lowers the total cost of manufacturing and reduces environmental, health, and safety (EHS) compliance burdens.
For the synthesis of complex peptidomimetics and triazolopeptides, on-resin guanylation requires reagents that remain stable and reactive over extended periods. 3,5-Dimethylpyrazole-1-carboxamidine nitrate demonstrates extended stability, allowing reactions to proceed for up to 7 days in DMF/DIPEA without significant reagent degradation. This sustained reactivity ensures complete conversion of sterically hindered or resin-bound amines (e.g., converting lysine to homoarginine), which is often unachievable with more labile carbodiimide or isourea-based guanylating agents[1].
| Evidence Dimension | On-resin reaction stability |
| Target Compound Data | Stable and active for up to 7 days |
| Comparator Or Baseline | Labile isoureas/carbodiimides (rapid degradation) |
| Quantified Difference | Enables multi-day on-resin incubations for complete conversion |
| Conditions | Solid-phase synthesis, DMF solvent, DIPEA base, room temperature |
High stability in organic bases makes this reagent the procurement standard for automated and manual solid-phase synthesis of complex arginine-containing sequences.
Because it achieves >95% conversion efficiency in aqueous media, 3,5-dimethylpyrazole-1-carboxamidine is a highly effective reagent for converting poly(lysine) precursors into poly(homoarginine) cell-penetrating peptides. Its use ensures high charge density and sequence fidelity without the toxic byproducts of thiourea reagents [1].
The reagent's stability in DMF/DIPEA makes it suitable for the late-stage, on-resin guanylation of primary amines (such as ornithine or lysine side chains) during the synthesis of complex peptidomimetics, VEGF inhibitors, and triazolopeptides, allowing for simple wash-based removal of the 3,5-dimethylpyrazole byproduct[2].
In the scale-up of guanidine-containing active pharmaceutical ingredients (APIs), replacing S-methylisothiourea with 3,5-dimethylpyrazole-1-carboxamidine eliminates the need for methanethiol gas scrubbers. The highly lipophilic byproduct is easily removed via standard organic extraction, streamlining downstream processing and reducing EHS costs [3].